2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex organic compound that features a unique structure combining pyrazole, pyridazine, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives to form the pyrazolylpyridazine intermediate. This intermediate is then reacted with imidazo[1,2-a]pyridine derivatives under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents like anhydrous benzene and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings, using reagents like alkyl halides or aryl isocyanates
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antibacterial, and antioxidant properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as insecticides, fungicides, and herbicides, due to its ability to stimulate plant growth
Mechanism of Action
The mechanism of action of 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth, thereby exerting its anti-inflammatory or antibacterial effects .
Comparison with Similar Compounds
2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Pyrazolylpyridazine derivatives: These compounds share the pyrazole and pyridazine moieties and exhibit similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and are used in various therapeutic applications
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.
Properties
IUPAC Name |
2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6S/c1-12-9-13(2)23(21-12)16-6-7-17(20-19-16)24-11-14-10-22-8-4-3-5-15(22)18-14/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEYUYCTDOBGOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CN4C=CC=CC4=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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